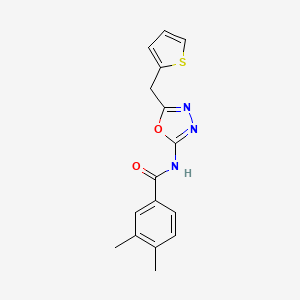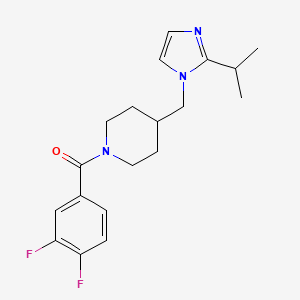
(3,4-difluorophenyl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-difluorophenyl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a difluorophenyl group, an isopropyl group, an imidazole ring, and a piperidine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The difluorophenyl group contains a phenyl ring with two fluorine atoms attached.Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
1. Drug Metabolism and Pharmacokinetics Studies on compounds with similar structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, have explored their pharmacokinetics and metabolism in humans. These studies are critical for understanding how drugs are absorbed, distributed, metabolized, and excreted in the human body. For instance, the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy subjects to study its elimination and metabolite formation (Renzulli et al., 2011).
2. Antidotal Research for Toxic Ingestions Compounds like 4-methylpyrazole (Fomepizole) are used in the treatment of toxic ingestions, specifically methanol poisoning. Fomepizole acts as an antidote by inhibiting alcohol dehydrogenase, preventing the metabolism of methanol to its toxic metabolites. This application highlights the role of certain compounds in clinical toxicology and emergency medicine (Brent et al., 2001).
3. Exploration of Novel Therapeutic Targets Research into specific receptor antagonists, like those targeting the nociceptin/orphanin FQ peptide receptor (NOP), illustrates the application of chemical compounds in discovering new therapeutic targets. Studies on LY2940094, a NOP antagonist, help in understanding the potential benefits of receptor modulation in treating conditions like obesity, eating disorders, and depression (Raddad et al., 2016).
4. Analytical and Forensic Toxicology Analytical methods for identifying and characterizing new psychoactive substances (NPS) in forensic cases are essential for understanding the toxicological profiles of unknown compounds. Techniques such as 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS are used to resolve complex toxicological cases, demonstrating the critical role of chemical analysis in public health and safety (Ameline et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. It could also involve the development of new drugs based on this compound, given the broad range of biological activities exhibited by imidazole derivatives .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-13(2)18-22-7-10-24(18)12-14-5-8-23(9-6-14)19(25)15-3-4-16(20)17(21)11-15/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPQPZWQMHQTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


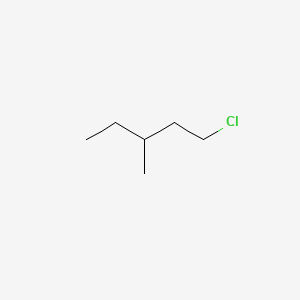
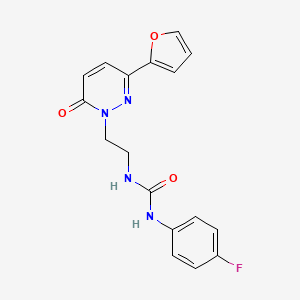
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

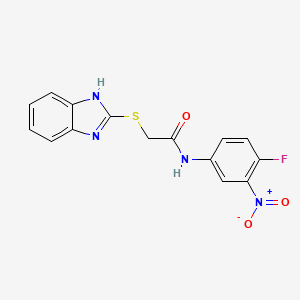
![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

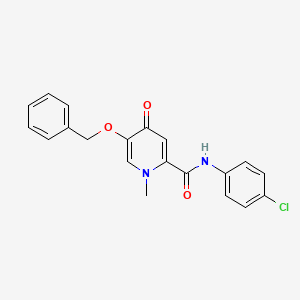
![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)

